
Methyl (4-fluorobenzyl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-fluorobenzyl)alaninate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of alanine, where the amino group is substituted with a 4-fluorobenzyl group and the carboxyl group is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: Methyl (4-fluorobenzyl)alaninate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzylamine with alanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Methyl (4-fluorobenzyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-fluorobenzylalanine or 4-fluorobenzylketone.
Reduction: Formation of 4-fluorobenzylalcohol.
Substitution: Formation of 4-azidobenzylalanine or 4-thiolbenzylalanine.
科学的研究の応用
Methyl (4-fluorobenzyl)alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modifying biological molecules to enhance their activity or stability.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl (4-fluorobenzyl)alaninate involves its interaction with specific molecular targets. The fluorine atom on the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The ester group allows for easy hydrolysis, releasing the active form of the compound in biological systems.
類似化合物との比較
Methyl (4-fluorobenzyl)alaninate can be compared with other similar compounds such as:
Methyl benzylalaninate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl (4-chlorobenzyl)alaninate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
Methyl (4-bromobenzyl)alaninate:
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, often enhancing its stability and activity compared to its non-fluorinated counterparts.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
methyl 2-[(4-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)15-2)13-7-9-3-5-10(12)6-4-9/h3-6,8,13H,7H2,1-2H3 |
InChIキー |
ZUJSNYYXQVIRIR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)NCC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



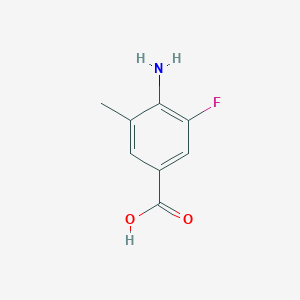
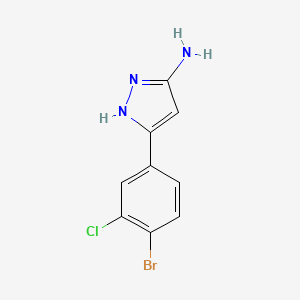
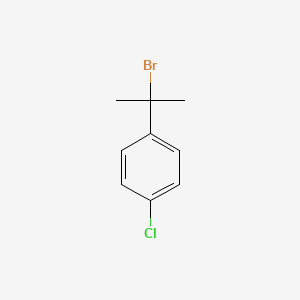
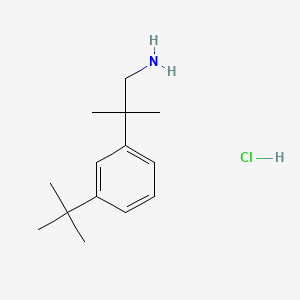
![(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B15318750.png)
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one](/img/structure/B15318759.png)

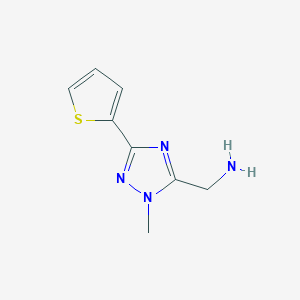
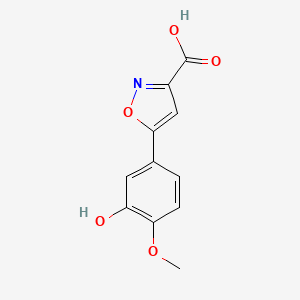
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15318776.png)

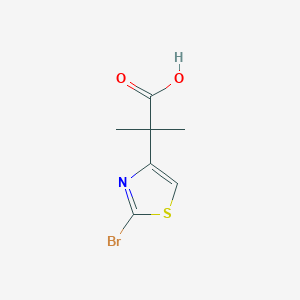
![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B15318793.png)
